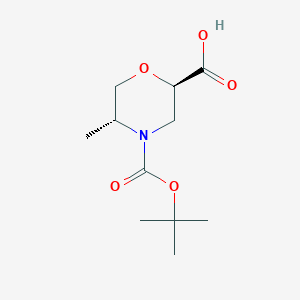

N-Boc-(2R,5R)-5-methylmorpholine-2-carboxylic acid

Descripción

N-Boc-(2R,5R)-5-methylmorpholine-2-carboxylic acid is a chiral morpholine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl substituent at the 5-position of the six-membered morpholine ring. Its molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 245.27 g/mol . The stereochemistry at positions 2 and 5 (both R-configurations) is critical for its role as a chiral building block in pharmaceutical synthesis, particularly in enantioselective reactions . The Boc group enhances stability during synthetic processes, while the carboxylic acid moiety enables further functionalization, such as amide bond formation.

Propiedades

Fórmula molecular |

C11H19NO5 |

|---|---|

Peso molecular |

245.27 g/mol |

Nombre IUPAC |

(2R,5R)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |

InChI |

InChI=1S/C11H19NO5/c1-7-6-16-8(9(13)14)5-12(7)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 |

Clave InChI |

MTVXSGMUDRWQHZ-HTQZYQBOSA-N |

SMILES isomérico |

C[C@@H]1CO[C@H](CN1C(=O)OC(C)(C)C)C(=O)O |

SMILES canónico |

CC1COC(CN1C(=O)OC(C)(C)C)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Chiral Pool Approach Using Serine Derivatives

A prominent method employs optically pure serine derivatives as starting materials, leveraging their inherent chirality to control stereochemistry in the morpholine ring. The general strategy involves:

- Conversion of N-Boc protected serine methyl esters into serinol intermediates.

- Transformation of serinols into sulfamidates via chlorination and oxidation.

- Ring closure through SN2 cyclization to form the morpholine ring with the desired stereochemistry.

- Introduction of the 5-methyl substituent via Grignard addition or other alkylation methods.

This approach was detailed in a synthesis study where optically pure methyl esters of N-Boc protected serines (both (R) and (S) enantiomers) were converted to serinols, then to sulfamidates, and subsequently cyclized to yield stereoisomeric 3-hydroxymethyl-5-methylmorpholines. The stereospecificity was maintained throughout the process, and the final compounds were obtained in good yields after deprotection steps.

Alkylation and Cyclization Optimization

The alkylation step to introduce the methyl group at the 5-position and subsequent cyclization have been optimized by varying bases and solvents. An optimization table from the referenced study is reproduced below:

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | Na2CO3 | DMF | 0 |

| 2 | K2CO3 | DMF | <10 |

| 3 | Et3N | DMF | 0 |

| 4 | NaH | THF | 0 |

| 5 | Cs2CO3 | DMF | 12 |

| 6 | Cs2CO3 | THF | 0 |

| 7 | Cs2CO3 | DCM | 0 |

| 8 | Cs2CO3 | MeCN | 18 |

| 9 | Cs2CO3 | Acetone | 26 |

| 10 | Cs2CO3 | Acetone* | 42 |

| 11 | NaOH | DMF | 21 |

| 12 | tBuOK | THF | 0 |

| 13 | Cs2CO3 | Acetone* | 32 |

| 14 | Cs2CO3 | Acetone* | 36 |

*Entries 10, 13, and 14 involved variations such as temperature or reaction time adjustments.

This data indicates that cesium carbonate in acetone under optimized conditions provides the best yield for the alkylation step, critical for introducing the methyl substituent.

Alternative Routes and Deprotection Strategies

Two main cyclization routes were explored:

Route A: Direct cyclization of carbamate using sodium hydride to form N-Boc and O-TBDMS protected intermediates, followed by deprotection with hydrochloric acid in methanol to yield the hydroxymethylmorpholine derivative.

Route B: Selective Boc deprotection using TBDMS triflate and 2,6-lutidine, followed by cyclization with sodium bicarbonate in acetonitrile and methanol, and final removal of O-TBDMS protecting groups with ammonium fluoride in methanol to obtain the desired product.

Both routes achieved high yields, with route B offering better control over intermediate protection and deprotection steps.

Summary Table of Preparation Methods

| Methodology | Starting Material | Key Steps | Yield Range (%) | Notes |

|---|---|---|---|---|

| Chiral pool from N-Boc serine esters | N-Boc protected (R)-serine methyl ester | Serinol formation, sulfamidate synthesis, SN2 cyclization, methylation via Grignard or alkylation | 30-70 (overall) | High stereospecificity, scalable |

| Alkylation optimization | Morpholine intermediates | Base/solvent screening for methylation | Up to 42 (alkylation step) | Cs2CO3 in acetone optimal |

| Epichlorohydrin route (non-methyl) | Epichlorohydrin | Ring formation, Boc protection | High (no chromatography) | Adaptation needed for 5-methyl derivative |

| Boc-morpholino amino acid synthesis | Various chiral amino acids | Condensation, Boc protection, deprotection | Variable | Provides synthetic framework |

Análisis De Reacciones Químicas

Types of Reactions: (2R,5R)-4-Boc-5-methylmorpholine-2-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group, leading to the formation of substituted morpholine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.

Major Products:

Oxidation: Oxidized morpholine derivatives.

Reduction: Reduced morpholine derivatives.

Substitution: Substituted morpholine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

(2R,5R)-4-Boc-5-methylmorpholine-2-carboxylic Acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for amines in peptide synthesis.

Biology: The compound is employed in the development of enzyme inhibitors and receptor agonists/antagonists.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of (2R,5R)-4-Boc-5-methylmorpholine-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protecting group can be selectively removed under acidic conditions, revealing the active amine functionality. This allows the compound to participate in various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the synthesized derivatives.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Morpholine vs. Pyrrolidine Derivatives

N-Boc-(2R,5R)-5-methylmorpholine-2-carboxylic acid vs. (2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid

- Structural Impact: The morpholine ring’s oxygen atom introduces hydrogen-bonding capacity and polarity, enhancing solubility in polar solvents compared to pyrrolidine derivatives .

N-Boc-(2R,5R)-5-methylmorpholine-2-carboxylic acid vs. N-Boc-(2R,5R)-2,5-bis(2-tolyl)pyrrolidine (22i)

Morpholine vs. Thiazole Derivatives

N-Boc-(2R,5R)-5-methylmorpholine-2-carboxylic acid vs. 2-N-Boc-amino-thiazole-5-carboxylic acid

Stereochemical Variations: Diastereomers

N-Boc-(2R,5R)-5-methylmorpholine-2-carboxylic acid vs. (2R,5S)-4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid

- Impact of Stereochemistry : The (2R,5R) configuration is often essential for binding to biological targets, such as bacterial enzymes in β-lactam antibiotics . The (2R,5S) diastereomer may exhibit reduced activity or unintended interactions .

Actividad Biológica

N-Boc-(2R,5R)-5-methylmorpholine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

N-Boc-(2R,5R)-5-methylmorpholine-2-carboxylic acid is a morpholine derivative characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid functional group. The specific stereochemistry at the 2 and 5 positions contributes to its biological activity.

Synthesis

The synthesis of N-Boc-(2R,5R)-5-methylmorpholine-2-carboxylic acid typically involves several steps, including the protection of the amine group, formation of the morpholine ring, and subsequent carboxylation. Various synthetic routes have been explored to optimize yields and purity.

1. Antimicrobial Activity

Research indicates that morpholine derivatives exhibit significant antimicrobial properties. A study demonstrated that N-Boc-(2R,5R)-5-methylmorpholine-2-carboxylic acid showed notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

| Compound | Target Bacteria | Activity |

|---|---|---|

| N-Boc-(2R,5R)-5-methylmorpholine-2-carboxylic acid | Staphylococcus aureus | Moderate |

| N-Boc-(2R,5R)-5-methylmorpholine-2-carboxylic acid | Escherichia coli | Moderate |

2. Enzyme Inhibition

N-Boc-(2R,5R)-5-methylmorpholine-2-carboxylic acid has also been evaluated for its potential as an enzyme inhibitor. Studies suggest that it can inhibit certain proteases, which are critical in various biological processes. The inhibition mechanism appears to be competitive in nature.

3. Neuroprotective Effects

Recent investigations into the neuroprotective effects of morpholine derivatives have shown promise in models of neurodegenerative diseases. N-Boc-(2R,5R)-5-methylmorpholine-2-carboxylic acid was found to reduce oxidative stress markers in neuronal cell cultures.

Case Study 1: Antimicrobial Efficacy

A research study conducted on the antimicrobial efficacy of N-Boc-(2R,5R)-5-methylmorpholine-2-carboxylic acid involved testing against clinical isolates. The results indicated that this compound could serve as a lead structure for developing new antibiotics targeting resistant strains.

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models demonstrated that administration of N-Boc-(2R,5R)-5-methylmorpholine-2-carboxylic acid led to significant improvements in cognitive function following induced oxidative stress. This suggests potential therapeutic applications in treating neurodegenerative conditions such as Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.